Cas no 1781008-16-9 (3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine)

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolopyridine core with bromo and chloro substituents at the 3- and 6-positions, respectively, and a methyl group at the 1-position. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The bromo and chloro groups enhance reactivity for cross-coupling reactions, enabling precise modifications. Its stable, crystalline form ensures consistent handling and storage. The compound’s well-defined reactivity profile makes it valuable for constructing complex molecular architectures, particularly in the development of biologically active compounds.
3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine structure
1781008-16-9 structure
Product name:3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine
CAS No:1781008-16-9
MF:C7H5BrClN3
Molecular Weight:246.491698980331
MDL:MFCD32696753
CID:4781855

3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
    • 3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine
    • MDL: MFCD32696753
    • インチ: 1S/C7H5BrClN3/c1-12-7-4(6(8)11-12)2-3-5(9)10-7/h2-3H,1H3
    • InChIKey: AZUZTEJTDAMFPT-UHFFFAOYSA-N
    • SMILES: BrC1C2=CC=C(N=C2N(C)N=1)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 180
  • トポロジー分子極性表面積: 30.7
  • XLogP3: 2.8

3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B203925-500mg
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
1781008-16-9
500mg
$ 1300.00 2022-06-07
Matrix Scientific
222544-1g
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, 95% min
1781008-16-9 95%
1g
$945.00 2023-09-06
TRC
B203925-250mg
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
1781008-16-9
250mg
$ 785.00 2022-06-07
Matrix Scientific
222544-5g
3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, 95% min
1781008-16-9 95%
5g
$2520.00 2023-09-06

3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine 関連文献

3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridineに関する追加情報

Research Briefing on 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1781008-16-9) in Chemical Biology and Drug Discovery

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1781008-16-9) is a heterocyclic compound that has recently gained attention in chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. This briefing synthesizes the latest research on its synthesis, biological activity, and applications in targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key intermediate in synthesizing kinase inhibitors, particularly targeting JAK2 and FLT3 mutants implicated in myeloproliferative disorders. The bromo- and chloro-substituents enable efficient functionalization via cross-coupling reactions, while the methyl group enhances metabolic stability.

Recent structural-activity relationship (SAR) investigations reveal that modifications at the 3-position (bromo) significantly influence target selectivity. Computational docking studies (Molecular Pharmaceutics, 2024) suggest the scaffold's planar structure facilitates π-stacking interactions with ATP-binding pockets, with the chloro group contributing to hydrophobic contacts.

Notably, the compound has shown promise in PROTAC (Proteolysis Targeting Chimera) development. A Nature Chemical Biology publication (2024) reported its incorporation into CRBN-recruiting degraders targeting BRD4, achieving DC50 values below 100 nM while maintaining >100-fold selectivity over other BET family members.

Ongoing clinical translation efforts include its use in radiopharmaceuticals (EJNMMI Research, 2023), where the bromine atom serves as a handle for isotopic substitution with 76Br for PET imaging applications. Current challenges being addressed include improving aqueous solubility through prodrug strategies and reducing potential off-target effects observed in phenotypic screening.

Future research directions highlighted in recent reviews (Chemical Society Reviews, 2024) emphasize exploring its utility in covalent inhibitor design via the bromo substituent and developing asymmetric synthetic routes to access chiral derivatives for GPCR modulation. The compound's unique physicochemical properties (cLogP 2.1, TPSA 28Ų) position it as a promising lead for CNS-penetrant therapeutics.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd